An In-depth Technical Guide to the Chemical Properties of tert-Butyl 2-(ethylamino)acetate
An In-depth Technical Guide to the Chemical Properties of tert-Butyl 2-(ethylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of tert-Butyl 2-(ethylamino)acetate. Intended for use by researchers, scientists, and professionals in drug development, this document consolidates available data on its physical and chemical characteristics, safety information, and potential applications. Due to the limited availability of specific experimental data in the public domain, this guide also includes predicted spectroscopic information and a general synthetic protocol to support further research and application.
Core Chemical Properties
Tert-Butyl 2-(ethylamino)acetate, with the CAS number 172317-17-8, is a secondary amine and an ester derivative of glycine. Its chemical structure features a tert-butyl ester protecting group and an N-ethyl substituent.
| Identifier | Value |
| IUPAC Name | tert-butyl 2-(ethylamino)acetate |
| CAS Number | 172317-17-8[1][2] |
| Molecular Formula | C8H17NO2[1] |
| Molecular Weight | 159.23 g/mol |
Physicochemical Data
Precise experimental data for the physical properties of tert-Butyl 2-(ethylamino)acetate are not widely reported. The following table includes predicted values from reputable chemical databases.
| Property | Value |
| Boiling Point | 190.7 ± 23.0 °C (Predicted) |
| Density | 0.920 ± 0.06 g/cm³ (Predicted) |
| Melting Point | Not available |
| Solubility | Not available |
Synthesis and Experimental Protocols
General Synthetic Approach: N-Alkylation of tert-Butyl Glycinate
A common method for the synthesis of N-substituted amino acid esters is the reductive amination of the corresponding amino acid ester with an aldehyde or ketone, or the direct N-alkylation of the amino acid ester with an alkyl halide.
Proposed Reaction:
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Caption: General synthetic workflow for tert-Butyl 2-(ethylamino)acetate.
Detailed Hypothetical Protocol:
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Schiff Base Formation: To a solution of tert-butyl glycinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ethanal (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding Schiff base intermediate.
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Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
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Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired tert-butyl 2-(ethylamino)acetate.
Spectroscopic and Reactivity Data
Specific experimental spectra for tert-Butyl 2-(ethylamino)acetate are not currently available in public spectral databases. The following sections provide predicted spectroscopic characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons | ||||
| -CH₃ (ethyl) | ~1.1 | Triplet | 3H | a |
| -NH- | Variable (broad singlet) | 1H | b | |
| -CH₂- (ethyl) | ~2.6 | Quartet | 2H | c |
| -CH₂- (acetate) | ~3.3 | Singlet | 2H | d |
| -C(CH₃)₃ | ~1.5 | Singlet | 9H | e |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbons | ||
| -C H₃ (ethyl) | ~15 | a |
| -C H₂- (ethyl) | ~45 | c |
| -C H₂- (acetate) | ~52 | d |
| -C (CH₃)₃ | ~81 | f |
| -C(C H₃)₃ | ~28 | e |
| -C =O | ~172 | g |
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum of tert-Butyl 2-(ethylamino)acetate is expected to show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of the tert-butyl group, cleavage of the ester bond, and fragmentation of the ethylamino side chain.
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Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium) |
| C-H Stretch (alkane) | 2850 - 3000 |
| C=O Stretch (ester) | 1735 - 1750 |
| C-O Stretch (ester) | 1150 - 1250 |
| C-N Stretch | 1020 - 1250 |
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-Butyl 2-(ethylamino)acetate is not widely available, based on its chemical structure, the following general safety precautions should be observed. Hazard and precautionary statements for similar compounds suggest it should be handled with care.
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Hazard Statements (Predicted):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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Store in a well-ventilated place. Keep container tightly closed.
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Applications in Research and Drug Development
Tert-Butyl 2-(ethylamino)acetate serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development.
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Peptide Synthesis: As a derivative of glycine, it can be incorporated into peptide chains. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The N-ethyl group introduces a modification to the peptide backbone, which can influence the peptide's conformation and biological activity.
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Peptidomimetics: The N-alkylation of the amino acid backbone is a common strategy in the design of peptidomimetics. This modification can enhance metabolic stability by preventing enzymatic degradation of the peptide bond.
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Scaffold for Small Molecule Synthesis: The bifunctional nature of this compound (amine and ester) makes it a useful scaffold for the synthesis of more complex small molecules with potential therapeutic applications.
